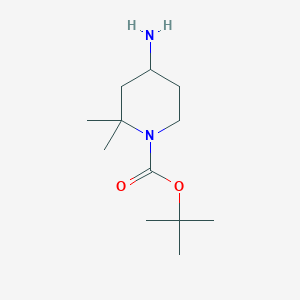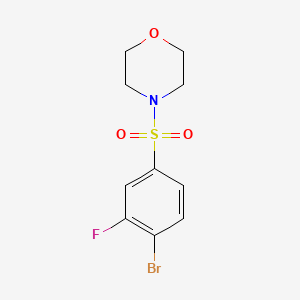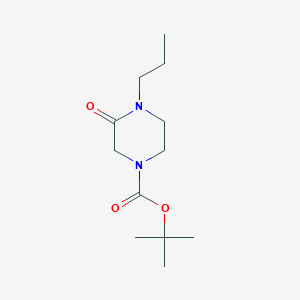
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound with the molecular formula C9H6F4O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H6F4O3/c10-7-4-6 (16-9 (11,12)13)2-1-5 (7)3-8 (14)15/h1-2,4H,3H2, (H,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 238.14 .Scientific Research Applications
Fluoroalkylation in Aqueous Media
Research highlights the importance of fluoroalkylated compounds in pharmaceuticals, agrochemicals, and materials science due to their unique effects on physical, chemical, and biological properties. Aqueous fluoroalkylation, including trifluoromethylation, has been explored for its green chemistry potential, using water as a solvent or reactant under environmentally friendly conditions. This advancement could relate to the synthesis or modification of compounds like 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid, showcasing the growing interest in incorporating fluorinated groups into target molecules efficiently and sustainably (Hai‐Xia Song et al., 2018).
Environmental and Biological Studies
While the direct applications of this compound in environmental and biological contexts were not explicitly mentioned, related research on the environmental fate, biodegradation, and toxicological impact of fluorinated compounds is of high relevance. Studies on the biodegradation of polyfluoroalkyl chemicals, for instance, address the environmental persistence and potential health risks of fluorinated substances, contributing to understanding how similar compounds might behave in natural settings and impact human and ecosystem health (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Liquid Crystals
Research on fluorinated liquid crystals emphasizes the unique properties imparted by fluorine atoms, such as thermal stability and chemical inertness, which could be relevant to materials science applications of this compound. Fluorinated liquid crystals find applications in display technologies and other areas where their peculiar properties are advantageous (M. Hird, 2007).
Safety and Hazards
The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This binding can upregulate or downregulate the transcription of target genes .
Biochemical Pathways
If it acts as a PPAR agonist, it could influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
If it acts as a PPAR agonist, it could potentially influence cellular processes such as lipid metabolism, glucose regulation, inflammation, and cell differentiation .
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYHVBZPAWHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227170 | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-19-3 | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)







